N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has been extensively studied for its potential use in scientific research. MSAB is a potent inhibitor of a protein called HDAC6, which plays a crucial role in various cellular processes, including cell division, gene expression, and protein degradation.
Mechanism of Action
N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide inhibits HDAC6 by binding to its active site and preventing it from deacetylating its substrates. This results in the accumulation of acetylated proteins, which can have downstream effects on cellular processes. N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to induce the accumulation of misfolded proteins and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to affect various cellular processes, including cell division, gene expression, and protein degradation. In cancer cells, N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce cell death and inhibit tumor growth. N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide is its potent inhibitory activity against HDAC6, making it a valuable tool for studying the role of HDAC6 in various cellular processes. However, N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have off-target effects on other HDAC isoforms, which can complicate data interpretation. Additionally, N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
Future research on N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide should focus on its potential therapeutic applications in various disease models, including cancer and neurodegenerative diseases. Additional studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide and its effects on various cellular processes. Improving the solubility of N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide in aqueous solutions would also enhance its usefulness as a research tool. Finally, the development of more selective HDAC6 inhibitors would provide a valuable tool for studying the role of HDAC6 in cellular processes and potentially offer therapeutic benefits in various disease models.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been widely used in scientific research due to its potent inhibitory activity against HDAC6. HDAC6 is a member of the histone deacetylase family of enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDAC6 is also involved in the regulation of protein degradation pathways, including autophagy and the ubiquitin-proteasome system. By inhibiting HDAC6, N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to affect these cellular processes and potentially offer therapeutic benefits in various disease models.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-6-4-9-15(12(11)2)17-16(19)13-7-5-8-14(10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVGLSQMVGCSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.